N-(2-isopropylphenyl)-3-propoxybenzamide
Description
N-(2-Isopropylphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzamide core and a 2-isopropylphenyl group attached to the nitrogen atom. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and binding capabilities .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
InChI Key |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent differences are compared below:
Substituent Effects :
- Electron-Donating/Withdrawing Groups: The 3-propoxy group is electron-donating, similar to 3-methyl () but distinct from electron-withdrawing groups like chlorophenoxy (). This influences electronic properties and reactivity .
Physical and Chemical Properties
Key Observations :
- Bulky substituents (e.g., 2-isopropylphenyl) may lower solubility compared to smaller groups like amino-methylphenyl ().
- The 3-propoxy group likely enhances lipophilicity, similar to 3-methyl () but less than chlorophenoxy () .
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